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Abstract

This technical guide provides a comprehensive analysis of the structural and spectroscopic
properties of 2-{[(4-Chlorophenyl)amino]methyl}phenol (Molecular Formula: C13H12CINO,
Molecular Weight: 233.70 g/mol ). While this compound is commercially available, detailed
spectroscopic data is not widely published. This document bridges that gap by integrating
established crystallographic data with predictive analyses of its spectral characteristics. We
present a robust framework for understanding its molecular structure, predicted behavior under
various spectroscopic techniques (FT-IR, UV-Vis, NMR, and MS), and the computational
methods used to model these properties. This guide is intended for researchers, scientists, and
professionals in drug development who require a deep, predictive understanding of this
molecule's physicochemical characteristics.

Introduction and Molecular Overview

2-{[(4-Chlorophenyl)amino]methyl}phenol is an organic compound featuring a phenol group
and a 4-chloroaniline group linked by a methylene bridge. Its structure presents several points
of interest for researchers, including the potential for intramolecular and intermolecular
hydrogen bonding, which significantly influences its solid-state architecture and potential
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applications. Organic amino compounds, a class to which this molecule belongs, have
garnered attention for their potential use as phase transition dielectric materials, which have
applications in memory storage.

The core structure, confirmed by X-ray crystallography, reveals a non-planar conformation
where the two benzene rings are twisted relative to each other. This steric arrangement,
combined with the electronic properties of the hydroxyl, amino, and chloro substituents,
dictates the molecule's spectroscopic fingerprint.

Molecular Structure and Solid-State Conformation

The definitive three-dimensional structure of 2-{[(4-Chlorophenyl)amino]methyl}phenol has
been elucidated by single-crystal X-ray diffraction, providing an authoritative foundation for
understanding its properties.

Crystallographic Data

The compound crystallizes in a triclinic system. A key structural feature is the significant torsion
between the two aromatic rings; they are twisted from each other by a dihedral angle of 68.60°.
This non-planar arrangement minimizes steric hindrance between the two bulky ring systems.

In the crystal lattice, the structure is stabilized by a network of intermolecular hydrogen bonds.
Specifically, the hydroxyl proton (O-H) of one molecule forms a hydrogen bond with the amino
nitrogen (N-H) of a neighboring molecule, and vice-versa. This reciprocal O—H---N and N—
H---O bonding creates distinct ring motifs (R*4(8) loops) that link molecules into one-
dimensional chains, playing a crucial role in the stability of the crystal structure.

Molecular Structure Diagram

The following diagram illustrates the atomic connectivity and fundamental structure of the
molecule.

Caption: Molecular structure of 2-{[(4-Chlorophenyl)amino]methyl}phenol.

Synthesis Methodology

While the compound is commercially available, a standard laboratory synthesis can be
achieved via reductive amination. This method is superior to direct condensation for producing
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a saturated amine linker.

Proposed Synthetic Workflow: Reductive Amination

This two-step, one-pot procedure involves the initial formation of a Schiff base (imine)
intermediate, which is then reduced in situ to the final secondary amine product.

Step 1: Imine Formation. Salicylaldehyde (1 equivalent) and 4-chloroaniline (1 equivalent) are
dissolved in a suitable solvent such as methanol or ethanol. The reaction is typically stirred at
room temperature. The aldehyde and amine condense to form an imine intermediate, with the
concurrent elimination of water.

Step 2: In Situ Reduction. A mild reducing agent, such as sodium borohydride (NaBHa4), is
added portion-wise to the reaction mixture. The NaBHa selectively reduces the C=N double
bond of the imine to a C-N single bond, yielding the target 2-{[(4-
Chlorophenyl)amino]methyl}phenol.

Experimental Protocol: Reductive Amination

» Reaction Setup: To a round-bottom flask, add salicylaldehyde (1.0 eq) and methanol (approx.
0.5 M). Stir until fully dissolved.

o Amine Addition: Add 4-chloroaniline (1.0 eq) to the solution. Stir the mixture at room
temperature for 1-2 hours to allow for imine formation.

e Reduction: Cool the reaction mixture in an ice bath to 0-5 °C. Cautiously add sodium
borohydride (1.5 eq) in small portions over 30 minutes, monitoring for gas evolution.

o Reaction Completion: After the addition is complete, remove the ice bath and allow the
reaction to stir at room temperature for an additional 3-4 hours or until TLC analysis indicates
the disappearance of the imine intermediate.

o Workup: Quench the reaction by the slow addition of water. Reduce the solvent volume via
rotary evaporation. Extract the aqueous residue with ethyl acetate (3x).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na2S0a), filter, and concentrate under reduced pressure. The crude product can be purified
by column chromatography on silica gel or by recrystallization.
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Caption: Workflow for the synthesis via reductive amination.

Predicted Spectroscopic Profile & Analysis

Protocols

In the absence of published spectra, a predictive analysis based on the known molecular

structure provides valuable insights for compound identification and characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule's functional groups. The

predicted spectrum of the title compound is expected to show characteristic absorption bands

corresponding to its key structural motifs.[1]

Predicted FT-IR Data:

Wavenumber ] ] ) Expected
Functional Group Vibrational Mode
(cm™?) Appearance
) Broad, Medium-
3400 - 3200 O-H (Phenol) Stretching (H-bonded)
Strong
3400 - 3300 N-H (Amine) Stretching Sharp, Medium
3100 - 3000 Aromatic C-H Stretching Sharp, Weak-Medium
2950 - 2850 Methylene C-H Stretching Sharp, Weak-Medium
) ) ] Sharp, Medium-
~1600, ~1475 Aromatic C=C Ring Stretching
Strong
1260 - 1180 C-N (Aryl Amine) Stretching Medium
1250 - 1200 C-O (Phenol) Stretching Strong
1100 - 1000 C-CI (Aryl) Stretching Strong
Protocol for FT-IR Analysis (ATR Method):
© 2025 BenchChem. All rights reserved. 4 /15 Tech Support


https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a
background scan to capture the spectrum of the ambient environment (COz, H20), which will
be subtracted from the sample spectrum.[2]

o Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

e Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between
the sample and the crystal.

» Data Acquisition: Initiate the sample scan. Co-add multiple scans (e.g., 16 or 32) to improve
the signal-to-noise ratio.

o Data Processing: The instrument software will automatically subtract the background and
perform a Fourier transform to generate the final infrared spectrum.[2]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule,
particularly those involving conjugated 1t-systems.[3] The title compound contains two
chromophores: the phenol ring and the 4-chlorophenyl ring.

Predicted UV-Vis Absorption:

e TU — T1* Transitions: Strong absorptions are expected in the 200-280 nm range, characteristic
of the benzene rings. The phenol moiety typically shows a primary band around 210 nm and
a secondary (benzenoid) band around 270 nm.

e n - 1* Transitions: Weaker absorptions may occur at longer wavelengths (>280 nm) due to
the presence of non-bonding electrons on the oxygen and nitrogen atoms.

o Solvent Effects: The position and intensity of these peaks may shift depending on the polarity
of the solvent used (solvatochromism).[4]

Protocol for UV-Vis Analysis:

e Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
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e Sample Preparation: Prepare a dilute solution of the compound (typically in the micromolar
range) to ensure the absorbance falls within the linear range of the instrument (ideally < 1.0
AU).

» Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to perform a
baseline correction (blank) across the desired wavelength range (e.g., 200-400 nm).[5][6]

o Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the
spectrophotometer and record the absorbance spectrum.

o Data Analysis: Identify the wavelength(s) of maximum absorbance (Amax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen
framework of an organic molecule.[7]

Predicted *H NMR Data (in CDClI;s, relative to TMS at O ppm):
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Chemical Shift

Multiplicity
(3, ppm)

Integration

Assignment

Rationale

~9.0-7.0 Singlet (broad)

1H

Phenolic -OH

Deshielded,
acidic proton.
Position is
concentration
and solvent

dependent.

7.26 Multiplet

4H

Aromatic C-H

Protons on the 4-
chlorophenyl
ring. Appears as
a complex
multiplet due to
symmetry
(AA'BB' system).

7.20-6.70 Multiplet

4H

Aromatic C-H

Protons on the
phenol ring,
exhibiting
complex splitting

patterns.

~45-3.5 Singlet (broad)

1H

Amine -NH

Position and
broadening are
dependent on
solvent and

exchange rate.

~4.30 Singlet

2H

Methylene -CH2-

Singlet due to no
adjacent protons.
Position is
deshielded by
the adjacent N
and aromatic

ring.

Predicted 3C NMR Data (in CDCls, relative to TMS at O ppm):
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Chemical Shift (6, ppm) Assignment Rationale

Phenolic carbon, strongly
~155 C-OH ]

deshielded by oxygen.

Aromatic carbon attached to
~145 C-N _

nitrogen.

) Signals for the 10 remaining

~130 - 115 Aromatic C/C-H )

aromatic carbons.

Aromatic carbon attached to
~125 C-Cl ]

chlorine.

Aliphatic carbon, deshielded
~48 Methylene -CHz-

by the attached nitrogen.

Protocol for NMR Analysis:

o Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent
(e.g., CDClIs or DMSO-ds) in an NMR tube. Add a small amount of tetramethylsilane (TMS)
as an internal standard if the solvent does not contain it.[3]

 Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium

signal of the solvent and shim the magnetic field to achieve homogeneity.

e 1H NMR Acquisition: Acquire the proton spectrum. Typical parameters include a 90° pulse, an

acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[9]

e 13C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. This requires a larger

number of scans due to the low natural abundance of 13C.

» Data Processing: Apply Fourier transform, phase correction, and baseline correction to the

acquired free induction decay (FID) to obtain the final spectrum. Calibrate the chemical shift

scale to the TMS signal (0O ppm).

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, confirming the molecular weight and offering structural clues.[10]

Predicted Mass Spectrum Data (Electron lonization - El):

e Molecular lon (M*): An observable molecular ion peak is expected at m/z = 233,
corresponding to the molecular weight of C13H123°CINO. A smaller peak at m/z = 235 (the
M+2 peak) should be present with approximately one-third the intensity of the M* peak,
which is the characteristic isotopic signature of a single chlorine atom.

o Major Fragmentation Pathways: The most likely fragmentation is the benzylic cleavage of the
C-N bond, as this forms a stable tropylium-like cation.[11][12]

o Fragment 1: Loss of the chlorophenylamino radical (*NH-CeHa4Cl) to give a fragment at m/z
= 107. This is often the base peak.

o Fragment 2: Loss of the hydroxybenzyl radical (¢*CH2-CsH4OH) to give a fragment at m/z =
126/128.

Computational Modeling and Analysis

To supplement predictive analysis, Density Functional Theory (DFT) calculations can be
employed to compute theoretical spectroscopic data, offering a powerful method for validating
experimental results.[13][14]

DFT Methodology

A common and effective approach involves using the B3LYP functional with a 6-311++G(d,p)
basis set.[15]

o Geometry Optimization: The first step is to find the lowest energy conformation of the
molecule.

e Frequency Calculation: A vibrational frequency analysis is performed on the optimized
geometry to predict the FT-IR spectrum. The calculated frequencies are often scaled by a
factor (e.g., ~0.967) to better match experimental values.[15]
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 NMR Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is used to
calculate nuclear magnetic shielding tensors, which are then converted into chemical shifts
relative to a computed TMS standard.[15][16]

o UV-Vis Calculation: Time-Dependent DFT (TD-DFT) is used to calculate the electronic
excitation energies and oscillator strengths, which can be used to simulate the UV-Vis

spectrum.[15]

Computational Workflow Diagram

DEFT Calculation (e.g., B3LYP/6-311++G(d,p)) Predicted Data

(TD-DFT UV-Vis Calc. UV-Vis Spectrum
Input /
(Initial 3D Structure)—>(Geornetry Optimizatiora—>(GIAO NMR CalculatiorD—>(NMR Chemical Shifts)
(Frequency Calculation)—V FT-IR Spectrum

Click to download full resolution via product page

Caption: Workflow for DFT-based prediction of spectroscopic data.

Conclusion

This technical guide provides a multi-faceted analysis of 2-{[(4-
Chlorophenyl)amino]methyl}phenol. By integrating authoritative X-ray crystallographic data
with well-established principles of spectroscopic interpretation and computational chemistry, we
have constructed a comprehensive predictive profile of the molecule. The detailed structural
features, including the significant inter-ring dihedral angle and the hydrogen-bonding network,
are key to its solid-state properties. The predicted FT-IR, UV-Vis, NMR, and MS data presented
herein, along with the detailed experimental protocols, offer researchers a robust framework for
the identification, characterization, and further investigation of this compound in various
scientific and industrial applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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